3-(2,2-Difluoropropanoyl)cyclohexane-1,2-dione
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Overview
Description
3-(2,2-Difluoropropanoyl)cyclohexane-1,2-dione is a chemical compound with the molecular formula C9H10F2O3 and a molecular weight of 204.17 g/mol . This compound is used primarily for research purposes and is known for its unique structural properties, which include a cyclohexane ring substituted with a difluoropropanoyl group and two keto groups.
Preparation Methods
The synthesis of 3-(2,2-Difluoropropanoyl)cyclohexane-1,2-dione involves several steps. One common method includes the use of simple reagents like dimethyl amino pyridine (DMAP) to facilitate the rearrangement of enol esters to the final triketone molecule . The reaction is typically carried out in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath
Chemical Reactions Analysis
3-(2,2-Difluoropropanoyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The difluoropropanoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2,2-Difluoropropanoyl)cyclohexane-1,2-dione has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and for the synthesis of new chemical compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoropropanoyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s difluoropropanoyl group and keto groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. Detailed studies on its mechanism of action are limited, but it is known to inhibit certain enzymes involved in metabolic pathways .
Comparison with Similar Compounds
3-(2,2-Difluoropropanoyl)cyclohexane-1,2-dione can be compared with other similar compounds, such as:
Cyclohexane-1,3-dione derivatives: These compounds share a similar cyclohexane ring structure but differ in their substituents and reactivity.
Triketone herbicides: Compounds like sulcotrione and mesotrione have similar triketone structures and are used as herbicides.
The uniqueness of this compound lies in its difluoropropanoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H10F2O3 |
---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
3-(2,2-difluoropropanoyl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C9H10F2O3/c1-9(10,11)8(14)5-3-2-4-6(12)7(5)13/h5H,2-4H2,1H3 |
InChI Key |
JJRYZKPQXYYBFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1CCCC(=O)C1=O)(F)F |
Origin of Product |
United States |
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